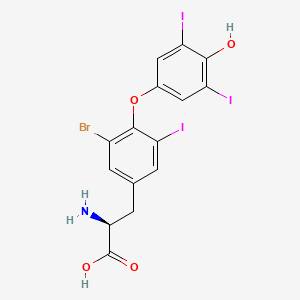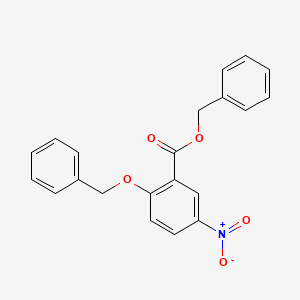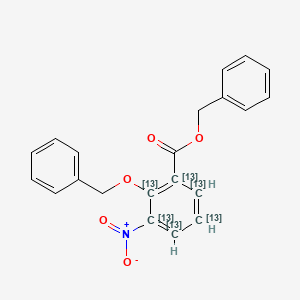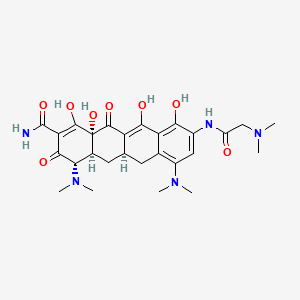![molecular formula C27H27NO B583484 [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone CAS No. 914458-22-3](/img/structure/B583484.png)
[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone
Vue d'ensemble
Description
5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone, also known as 5-MeO-DiPT, is a synthetic psychedelic drug that is closely related to the tryptamine family of compounds. It is an analog of the commonly known psychedelic drug DiPT (N,N-diisopropyltryptamine), as well as the more obscure 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine). 5-MeO-DiPT has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic, as well as its potential to treat addiction. It has also been studied for its potential use in the treatment of Parkinson’s disease, Alzheimer’s disease, and other neurological disorders.
Applications De Recherche Scientifique
[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic. It has also been studied for its potential use in the treatment of Parkinson’s disease, Alzheimer’s disease, and other neurological disorders. Additionally, [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone has been studied for its potential use in the treatment of addiction, as well as its potential to reduce the symptoms of post-traumatic stress disorder (PTSD).
Mécanisme D'action
Target of Action
JWH-370, also known as [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone, is a synthetic cannabinoid from the naphthoylpyrrole family . The primary targets of JWH-370 are the CB1 and CB2 receptors , with a slight selectivity for the CB2 receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.
Mode of Action
JWH-370 acts as an agonist of the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-370 binds to the CB1 and CB2 receptors, activating them and resulting in various physiological changes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone in laboratory experiments is its relatively low toxicity and low potential for abuse. Additionally, it has been found to be relatively stable in solution, making it easy to handle and store. The main limitation of using [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone in laboratory experiments is its limited availability. It is not widely available, and is therefore difficult to obtain in large quantities.
Orientations Futures
There are numerous potential future directions for the study of [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone. These include further research into its potential therapeutic applications, such as its use in the treatment of addiction and PTSD. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide insight into its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research into its pharmacokinetics and pharmacodynamics could provide insight into its potential use in the treatment of a variety of conditions. Finally, further research into its potential adverse effects and interactions with other drugs could provide insight into its potential use in clinical practice.
Méthodes De Synthèse
[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone can be synthesized from a variety of precursors, including tryptamine, indole, and isopropyltryptamine. The synthesis of [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone begins with the reaction of tryptamine with isopropyltryptamine in the presence of an acid catalyst. This reaction yields 5-methoxy-N,N-diisopropyltryptamine, which is then reacted with a base to form [5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone.
Propriétés
IUPAC Name |
[5-(2-methylphenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-3-4-9-17-28-19-22(18-26(28)23-14-7-5-11-20(23)2)27(29)25-16-10-13-21-12-6-8-15-24(21)25/h5-8,10-16,18-19H,3-4,9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMLAMXVETUEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2C)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016340 | |
| Record name | JWH-370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone | |
CAS RN |
914458-22-3 | |
| Record name | JWH-370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-370 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJZ9JN4HNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)
![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)


![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)